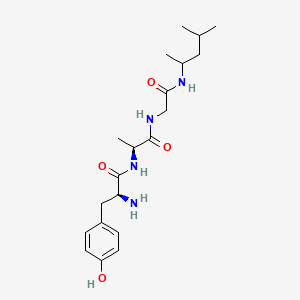
Diethyl 5-hydroxypyridine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-hydroxypyridine-3,4-dicarboxylate is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 5-hydroxypyridine-3,4-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.
化学反応の分析
Types of Reactions
Diethyl 5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The ester and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may involve hydrogen gas or metal hydrides, while substitution reactions typically use nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
科学的研究の応用
Diethyl 5-hydroxypyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of diethyl 5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another pyridine derivative with similar ester groups but different substitution patterns.
Diethyl 4-hydroxypyridine-2,6-dicarboxylate: Similar in structure but with hydroxyl and ester groups at different positions.
Diethyl 3,4-pyrroledicarboxylate: A related compound with a pyrrole ring instead of a pyridine ring.
Uniqueness
Diethyl 5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
diethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(13)9(7)11(15)17-4-2/h5-6,13H,3-4H2,1-2H3 |
InChIキー |
OKOHHZIMLYLGPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



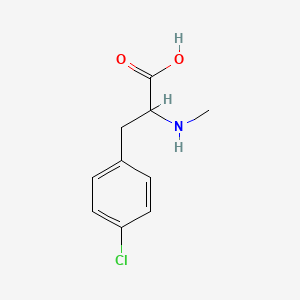
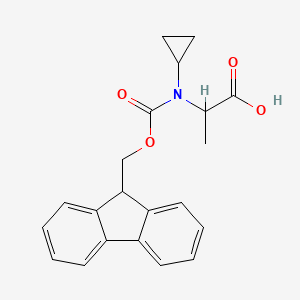
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)
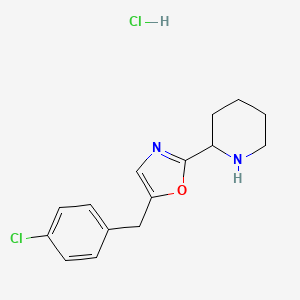
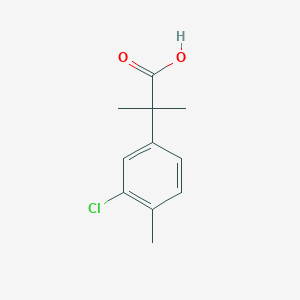
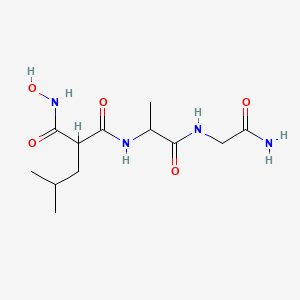
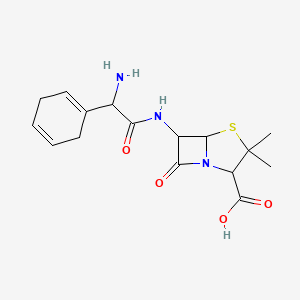

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
